molecular formula C9H11NO B034590 1-(2-Amino-3-methylphenyl)ethanone CAS No. 53657-94-6

1-(2-Amino-3-methylphenyl)ethanone

Cat. No. B034590
Key on ui cas rn: 53657-94-6
M. Wt: 149.19 g/mol
InChI Key: SIAKXVRAWQIXRD-UHFFFAOYSA-N
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Patent
US06291452B1

Procedure details

To a mixture of 2-toluidine (32.8 g, 0.30 ml) and acetonitrile (6.22 g, 0.15 mol) in dry toluene (200 ml) was added 1N-solution of boron trichloride in toluene (150 ml) dropwise under stirring and cooling in an ice-bath for 2 hours. After the addition was completed, the mixture was stirred for 1 hour at ambient temperature and cooled again. To the cooled mixture was added aluminum chloride (20.0 g, 0.15 mol) portionwise. The resultant mixture was stirred at ambient temperature for 1 hour and refluxed for 5 hours. After cooling the reaction mixture in an ice-bath, 2N-HCl (200 ml) was added. The mixture was then refluxed for 2.5 hours. After cooling the mixture, ethyl acetate was added. The separated organic layer was washed with water twice and dried over magnesium sulfate. Removal of the solvent in vacuo Save crystals, which was washed with n-hexane with stirring and collected by filtration to give 2-acetyl-6-methylaniline as a yellow crystal (8.91 g, 39.8%).
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
6.22 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
NC1[C:3](C)=[CH:4][CH:5]=[CH:6][CH:7]=1.[C:9](#[N:11])[CH3:10].B(Cl)(Cl)Cl.[Cl-].[Al+3].[Cl-].[Cl-].Cl.[C:21](OCC)(=[O:23])[CH3:22]>C1(C)C=CC=CC=1>[C:21]([C:10]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:3])[C:9]=1[NH2:11])(=[O:23])[CH3:22] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0.3 mL
Type
reactant
Smiles
NC=1C(=CC=CC1)C
Name
Quantity
6.22 g
Type
reactant
Smiles
C(C)#N
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling in an ice-bath for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour at ambient temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled again
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture in an ice-bath
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for 2.5 hours
Duration
2.5 h
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The separated organic layer was washed with water twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo Save crystals, which
WASH
Type
WASH
Details
was washed with n-hexane
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(N)C(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.91 g
YIELD: PERCENTYIELD 39.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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